molecular formula C9H7Br2NO B1423426 5,7-Dibromo-3,4-dihydro-2H-isoquinolin-1-one CAS No. 1082042-10-1

5,7-Dibromo-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B1423426
CAS No.: 1082042-10-1
M. Wt: 304.97 g/mol
InChI Key: CGFMMAVRQJITIF-UHFFFAOYSA-N
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Description

5,7-Dibromo-3,4-dihydro-2H-isoquinolin-1-one: is a chemical compound with the molecular formula C9H7Br2NO It is a derivative of isoquinolinone, characterized by the presence of two bromine atoms at the 5 and 7 positions of the isoquinolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5,7-Dibromo-3,4-dihydro-2H-isoquinolin-1-one typically involves the bromination of 3,4-dihydro-2H-isoquinolin-1-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 5 and 7 positions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5,7-Dibromo-3,4-dihydro-2H-isoquinolin-1-one can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Cyclization Reactions: It can also undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted isoquinolinones, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry: 5,7-Dibromo-3,4-dihydro-2H-isoquinolin-1-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings. It may also find applications in the agricultural sector as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 5,7-Dibromo-3,4-dihydro-2H-isoquinolin-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms can enhance the compound’s binding affinity and specificity for its target, leading to desired biological effects.

Comparison with Similar Compounds

    6-Bromo-3,4-dihydro-2H-isoquinolin-1-one: Similar structure with a single bromine atom at the 6 position.

    4,7-Dibromo-1,3-dihydro-2H-indene-2-one: Another dibromo compound with a different core structure.

    7-Methyl-3,4-dihydro-2H-isoquinolin-1-one: A methylated derivative of isoquinolinone.

Uniqueness: 5,7-Dibromo-3,4-dihydro-2H-isoquinolin-1-one is unique due to the presence of two bromine atoms at specific positions, which can significantly influence its chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5,7-dibromo-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2NO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h3-4H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFMMAVRQJITIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801258884
Record name 5,7-Dibromo-3,4-dihydro-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082042-10-1
Record name 5,7-Dibromo-3,4-dihydro-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082042-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dibromo-3,4-dihydro-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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